![molecular formula C15H12ClN3O4S2 B2379375 (Z)-5-氯-N-(3-(2-甲氧基乙基)-6-硝基苯并[d]噻唑-2(3H)-亚甲基)噻吩-2-甲酰胺 CAS No. 864976-70-5](/img/structure/B2379375.png)

(Z)-5-氯-N-(3-(2-甲氧基乙基)-6-硝基苯并[d]噻唑-2(3H)-亚甲基)噻吩-2-甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

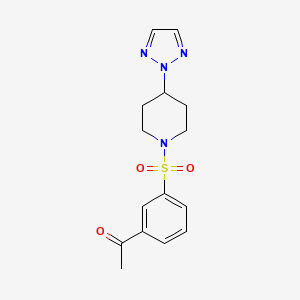

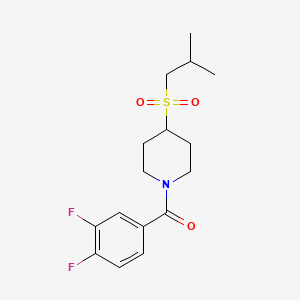

“(Z)-5-chloro-N-(3-(2-methoxyethyl)-6-nitrobenzo[d]thiazol-2(3H)-ylidene)thiophene-2-carboxamide” is a compound that contains a thiazole ring, which is a five-membered heterocyclic compound containing nitrogen and sulfur atoms . Thiazole derivatives have a wide range of biological activities such as antioxidant, analgesic, antibacterial, anticancer, antiallergic, antihypertensive, anti-inflammatory, antimalarial, antifungal, and antipsychotic .

Molecular Structure Analysis

The molecular structure of “(Z)-5-chloro-N-(3-(2-methoxyethyl)-6-nitrobenzo[d]thiazol-2(3H)-ylidene)thiophene-2-carboxamide” likely involves a thiazole ring, which is a good pharmacophore nucleus due to its various pharmaceutical applications . The thiazole ring is present in more than 18 FDA-approved drugs .

Chemical Reactions Analysis

Thiazole derivatives, including “(Z)-5-chloro-N-(3-(2-methoxyethyl)-6-nitrobenzo[d]thiazol-2(3H)-ylidene)thiophene-2-carboxamide”, can exhibit a strong cytotoxic effect against cancer cell lines, indicating the beneficial role of a strong electron-donating hydroxyl group in position 4 of the benzene ring as a substituent at the thiazole ring .

科学研究应用

Suzuki–Miyaura Coupling

The Suzuki–Miyaura (SM) coupling reaction is a powerful method for forming carbon–carbon bonds. It involves the cross-coupling of two different fragments using a palladium catalyst. One of the key components in SM coupling is the organoboron reagent, which readily undergoes transmetalation with palladium complexes. The compound , with its boron-containing moiety, can serve as an effective reagent in SM coupling reactions .

Anticancer Agents

Thiophenes have been investigated for their potential as anticancer agents. The compound’s unique structure, including the chloro and nitro substituents, may contribute to its cytotoxic properties. Researchers have explored its effects on cancer cell lines, aiming to develop novel therapies .

Anti-Atherosclerotic Agents

The compound’s ability to interact with biological systems makes it relevant in drug discovery. Specifically, it has been considered in the synthesis of anti-atherosclerotic agents. Further studies are needed to understand its mechanism of action and potential clinical applications .

Metal Complexing Agents

Thiophenes can form stable complexes with metal ions. The presence of the nitro group in this compound may enhance its metal-binding properties. Such complexes find applications in catalysis, sensors, and materials science .

Insecticides

Thiophenes have been explored as potential insecticides due to their bioactivity. The compound’s unique structure could be harnessed for pest control, although further research is necessary to evaluate its efficacy and safety .

Multicomponent Reactions

The compound’s reactivity allows it to participate in multicomponent reactions. For instance, it can undergo a domino process to form pyridine rings, which are valuable intermediates in organic synthesis .

未来方向

The future directions for research on “(Z)-5-chloro-N-(3-(2-methoxyethyl)-6-nitrobenzo[d]thiazol-2(3H)-ylidene)thiazophene-2-carboxamide” and similar compounds could involve further exploration of their biological activities and potential therapeutic applications, as well as the development of new synthetic methods and structural prototypes .

作用机制

Target of Action

The primary target of this compound is the coagulation enzyme Factor Xa (FXa) . FXa plays a central role in the blood coagulation cascade, as it is activated by both the intrinsic and the extrinsic pathways . It catalyzes the conversion of prothrombin to thrombin through the prothrombinase complex .

Mode of Action

The compound acts as a direct inhibitor of Factor Xa . By inhibiting FXa, the compound decreases the amplified generation of thrombin, thus diminishing thrombin-mediated activation of both coagulation and platelets . This results in antithrombotic effects without affecting existing thrombin levels .

Biochemical Pathways

The inhibition of FXa affects the blood coagulation cascade . This cascade is a series of reactions that ultimately leads to the formation of a clot. By inhibiting FXa, the compound prevents the conversion of prothrombin to thrombin, thus disrupting the cascade and preventing clot formation .

Pharmacokinetics

It is mentioned that the compound has good oral bioavailability , which suggests that it is well absorbed from the gastrointestinal tract and can reach its target site in the body effectively.

Result of Action

The result of the compound’s action is a decrease in thrombin-mediated activation of coagulation and platelets . This leads to a reduction in the formation of blood clots, providing an antithrombotic effect .

属性

IUPAC Name |

5-chloro-N-[3-(2-methoxyethyl)-6-nitro-1,3-benzothiazol-2-ylidene]thiophene-2-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12ClN3O4S2/c1-23-7-6-18-10-3-2-9(19(21)22)8-12(10)25-15(18)17-14(20)11-4-5-13(16)24-11/h2-5,8H,6-7H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DQHRNIQNMZSUHY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCN1C2=C(C=C(C=C2)[N+](=O)[O-])SC1=NC(=O)C3=CC=C(S3)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12ClN3O4S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

397.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(Z)-5-chloro-N-(3-(2-methoxyethyl)-6-nitrobenzo[d]thiazol-2(3H)-ylidene)thiophene-2-carboxamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Benzyl [[(S)-1-(tert-butoxycarbonyl)pyrrolidin-3-yl]methyl]carbamate](/img/structure/B2379297.png)

![N-(5-((2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-3-(trifluoromethyl)benzamide](/img/structure/B2379305.png)

![5-chloro-2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]aniline](/img/structure/B2379307.png)

![2H,4H,6H-furo[3,4-c]pyrazol-6-one](/img/structure/B2379311.png)

![2-[2-(3-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]acetic Acid](/img/structure/B2379312.png)

![N-[3-[2-(pyridin-2-ylamino)ethoxy]phenyl]acetamide](/img/structure/B2379314.png)